molecular formula C23H22N2O3 B10901103 2-[4-(benzyloxy)phenoxy]-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-[4-(benzyloxy)phenoxy]-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B10901103
M. Wt: 374.4 g/mol
InChI Key: VUUQIYFGJDULJM-HKOYGPOVSA-N
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Description

2-[4-(benzyloxy)phenoxy]-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy and phenoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(benzyloxy)phenol with chloroacetic acid to form 2-[4-(benzyloxy)phenoxy]acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-[4-(benzyloxy)phenoxy]acetohydrazide. Finally, the acetohydrazide is condensed with benzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenoxy]-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The phenylethylidene group can be reduced to form the corresponding phenylethyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the phenylethylidene group produces phenylethyl derivatives.

Scientific Research Applications

2-[4-(benzyloxy)phenoxy]-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of its potential anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzyloxy)phenoxy]-N’-(2-methoxybenzylidene)acetohydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-(4-methoxybenzylidene)acetohydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-(4-ethoxybenzylidene)acetohydrazide

Uniqueness

Compared to similar compounds, 2-[4-(benzyloxy)phenoxy]-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific phenylethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-1-phenylethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C23H22N2O3/c1-18(20-10-6-3-7-11-20)24-25-23(26)17-28-22-14-12-21(13-15-22)27-16-19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H,25,26)/b24-18+

InChI Key

VUUQIYFGJDULJM-HKOYGPOVSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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